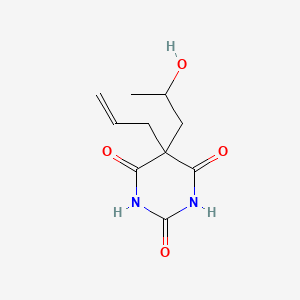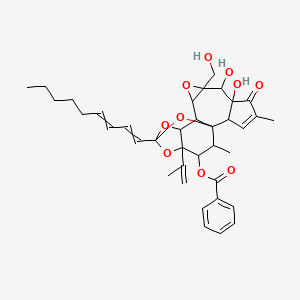
Proxibarbal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proxibarbal, also known as 5-allyl-5-(2-hydroxypropyl)barbituric acid, is a barbiturate derivative first synthesized in 1956. Unlike most barbiturates, this compound exhibits anti-anxiety properties with minimal hypnotic effects. It has been used in the treatment of migraines and other vascular headaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Proxibarbal is synthesized through the reaction of barbituric acid with allyl bromide and 2-hydroxypropyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the barbituric acid, facilitating nucleophilic substitution reactions with the bromides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Proxibarbal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyl or hydroxypropyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Proxibarbal has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its effects on the central nervous system and its potential as an anti-anxiety agent.
Industry: Employed in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
Proxibarbal exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiety. Unlike other barbiturates, this compound has minimal hypnotic action, making it suitable for long-term use in treating anxiety and migraines .
Vergleich Mit ähnlichen Verbindungen
Butalbital: Another barbiturate used in the treatment of headaches but with more pronounced hypnotic effects.
Phenobarbital: A barbiturate with strong sedative and anticonvulsant properties.
Secobarbital: Known for its hypnotic and sedative effects
Uniqueness of Proxibarbal: this compound stands out due to its unique combination of anti-anxiety properties and minimal hypnotic effects. This makes it particularly useful for patients who require long-term treatment without the sedative side effects commonly associated with other barbiturates .
Eigenschaften
CAS-Nummer |
42013-23-0 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |
InChI-Schlüssel |
VNLMRPAWAMPLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B10784527.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10784533.png)
![Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)-](/img/structure/B10784545.png)



![Cgp 42112A, [125I]-](/img/structure/B10784569.png)
![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)






